Majantol

Descripción

Propiedades

IUPAC Name |

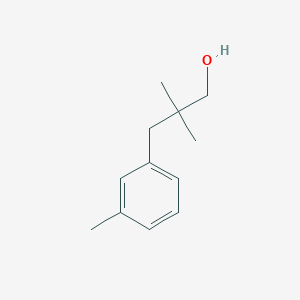

2,2-dimethyl-3-(3-methylphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7,13H,8-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYMOBFDUZIDKMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(C)(C)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0051520 | |

| Record name | 2,2-Dimethyl-3-(3-methylphenyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Benzenepropanol, .beta.,.beta.,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

103694-68-4 | |

| Record name | Majantol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103694-68-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Majantol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103694684 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenepropanol, .beta.,.beta.,3-trimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2-Dimethyl-3-(3-methylphenyl)propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0051520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(2,2-dimethyl-3-hydroxypropyl)toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.489 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(2,2-dimethyl-3-hydroxypropyl) toluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIMETHYLBENZENEPROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S411YY2VY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure of Majantol

Majantol®, a synthetic fragrance ingredient, is prized in the cosmetic and perfume industries for its fresh, floral scent reminiscent of lily of the valley.[1][2][3] This guide provides a detailed overview of its chemical structure and properties for researchers, scientists, and professionals in drug development and materials science.

Chemical Identity and Nomenclature

This compound is systematically known as 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol.[2][4][5][6] It is also referred to by several synonyms, including β,β,3-Trimethylbenzenepropanol and 2,2-Dimethyl-3-(3-tolyl)propan-1-ol.[5][7] The compound is registered under the CAS Number 103694-68-4.[1][3][4][5][7][8][9]

The molecular formula of this compound is C₁₂H₁₈O, and it has a molecular weight of approximately 178.27 g/mol .[4][5][7][9]

| Identifier | Value |

| IUPAC Name | 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol[2][4][5][6] |

| CAS Number | 103694-68-4[1][3][4][5][7][8][9] |

| Molecular Formula | C₁₂H₁₈O[3][4][5][7][9] |

| Molecular Weight | 178.27 g/mol [4][5][7][9] |

| Canonical SMILES | OCC(C)(C)CC1=CC=CC(C)=C1[7] |

| InChI | InChI=1S/C12H18O/c1-10-5-4-6-11(7-10)8-12(2,3)9-13/h4-7,13H,8-9H2,1-3H3[6][7] |

| Synonyms | Benzenepropanol, β,β,3-trimethyl-; 2,2-Dimethyl-3-(3-tolyl)propan-1-ol; Lilivol[5][7][8] |

Physicochemical Properties

This compound is a colorless substance that can exist as a liquid or a solid, with a melting point of 24°C.[3][5][9] Its boiling point is reported to be in the range of 277°C to 290°C.[1][5][10][11] The compound has limited solubility in water.[11]

| Property | Value |

| Physical State | Colorless liquid to solid[3][5] |

| Boiling Point | 277 - 290 °C[1][5][10][11] |

| Melting Point | 24 °C[9] |

| Flash Point | ~93 °C[3][10] |

| Specific Gravity | 0.9430 - 0.9855 @ 25°C[3][8] |

| Refractive Index | 1.516 - 1.520 @ 20°C[3][5] |

| Vapor Pressure | 0.002 mmHg @ 25°C[1] |

| Water Solubility | 265.8 mg/L @ 25°C[11] |

| Log P | 3.38[9] |

| Purity (GC) | ≥ 98%[3][5] |

Molecular Structure

The chemical structure of this compound features a propanol (B110389) backbone substituted with two methyl groups at the second carbon (C2) and a 3-methylphenyl (m-tolyl) group at the third carbon (C3). The primary alcohol group (-OH) is located at the first carbon (C1). This structure contributes to its characteristic floral scent and its properties as a fragrance ingredient.

Below is a two-dimensional representation of the this compound molecule.

References

- 1. Perfumers Apprentice - this compound (Symrise) [shop.perfumersapprentice.com]

- 2. This compound (CAS 103694-68-4) - Aroma Chemical for Research [benchchem.com]

- 3. aacipl.com [aacipl.com]

- 4. This compound | C12H18O | CID 175948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. This compound — Chemtex USA [chemtex-prototype.squarespace.com]

- 9. ScenTree - this compound® (CAS N° 103694-68-4) [scentree.co]

- 10. symrise.com [symrise.com]

- 11. This compound|lookchem [lookchem.com]

The Discovery and Synthesis of Majantol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Majantol®, a synthetic fragrance ingredient prized for its fresh, floral, and lily-of-the-valley scent, has been a significant component in the perfumery industry for decades. This technical guide provides an in-depth exploration of the discovery and synthesis history of this compound (2,2-dimethyl-3-(3-methylphenyl)propan-1-ol). It details the initial discovery by Elektrochemisch Industrie GmbH, outlines the primary synthetic pathways, and presents key chemical and physical data. This document includes detailed experimental protocols for its synthesis and offers a comparative analysis of different methodologies. Spectroscopic data for the characterization of this compound are also provided, along with visualizations of the synthesis pathways and experimental workflows to aid in research and development.

Discovery and Historical Context

This compound was first disclosed in a German patent (DE 3531585) published on September 4, 1985, by Elektrochemisch Industrie GmbH[1]. This company was part of the storied German chemical industry, which has a long history of innovation in dyes, polymers, and specialty chemicals. The development of this compound emerged from the ongoing quest within the fragrance industry to create stable and cost-effective synthetic molecules that could replicate the elusive and delicate scent of lily-of-the-valley (Convallaria majalis). The natural flower is known as a "mute" flower in perfumery, meaning its essence cannot be effectively extracted, making synthetic substitutes essential.

Physicochemical Properties

This compound is a colorless liquid that can solidify at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol | [2] |

| CAS Number | 103694-68-4 | [1][2][3] |

| Molecular Formula | C₁₂H₁₈O | [1][3] |

| Molecular Weight | 178.27 g/mol | [1][3] |

| Appearance | Colorless liquid, may solidify at room temperature | [1][3] |

| Boiling Point | 289 °C (552.2 °F) | [1][3] |

| Melting Point | 24 °C (75.2 °F) | [1][3] |

| Flash Point | 93 °C (199.4 °F) | [1][3] |

| Density | 0.97 g/cm³ | [1][3] |

| logP | 3.38 | [1][3] |

Synthesis of this compound

The most common and industrially practiced synthesis of this compound is a two-step process:

-

Alkylation: Formation of the intermediate aldehyde, 2,2-dimethyl-3-(3-methylphenyl)propanal (B6590445).

-

Reduction: Reduction of the aldehyde to the corresponding primary alcohol, this compound.

Step 1: Synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanal (Alkylation)

This step involves the alkylation of isobutyraldehyde (B47883) (2-methylpropanal) with 3-methylbenzyl chloride or a similar halogenated precursor. The reaction is typically carried out under phase-transfer catalysis conditions.

A detailed experimental protocol for the synthesis of the intermediate aldehyde is as follows:

Materials:

-

3-methylbenzyl chloride (or 1-(bromomethyl)-3-methylbenzene)

-

Isobutyraldehyde (2-methylpropanal)

-

Sodium hydroxide (B78521) (NaOH), powdered

-

Tetrabutylammonium (B224687) bromide (TBAB) or Tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A reaction vessel is charged with powdered sodium hydroxide (0.18 mol, 7.2 g) and a catalytic amount of tetrabutylammonium bromide (0.5 g) suspended in toluene (100 mL) under an inert atmosphere (N₂).[4]

-

The mixture is heated to 70 °C with vigorous stirring.[4]

-

A mixture of 3-methylbenzyl bromide (0.15 mol) and isobutyraldehyde (0.18 mol, 13 g) is added dropwise to the pre-heated suspension over a period of 1 hour.[4]

-

The reaction mixture is maintained at 70 °C and stirred vigorously. The reaction progress is monitored by gas chromatography (GC).[4]

-

Upon completion, the reaction mixture is cooled, and the solid sodium bromide and excess sodium hydroxide are removed by filtration. The filter cake is washed with two portions of toluene (2 x 20 mL).[4]

-

The combined filtrate is washed with water (100 mL).[4]

-

The phases are separated, and the organic solvent is removed under reduced pressure.

-

The crude product, 2,2-dimethyl-3-(3-methylphenyl)propanal, is purified by fractional distillation.

Caption: Synthesis of the intermediate aldehyde via alkylation.

Step 2: Synthesis of this compound (Reduction)

The second step is the reduction of the aldehyde functional group of 2,2-dimethyl-3-(3-methylphenyl)propanal to a primary alcohol. This can be achieved through various reduction methods, most commonly using sodium borohydride (B1222165) or catalytic hydrogenation.

Materials:

-

2,2-dimethyl-3-(3-methylphenyl)propanal

-

Sodium borohydride (NaBH₄)

-

Isopropanol (B130326) or Methanol

-

Hydrochloric acid (HCl), 2N solution

-

Diethyl ether

-

Sodium hydroxide (NaOH), 2N solution

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

In a reaction vessel under an inert atmosphere (argon), a pre-mix of isopropanol (150 mL) and sodium borohydride (3.8 g) is prepared at 20 °C.[5]

-

2,2-dimethyl-3-(3-methylphenyl)propanal (44 g) is added to the pre-mix in small portions.[5]

-

The mixture is stirred for 24 hours at 20 °C.[5]

-

Excess sodium borohydride is decomposed by the dropwise addition of 2N HCl.[5]

-

The reaction mixture is taken up in diethyl ether (150 mL) and extracted with water, 2N NaOH, and again with water.[5]

-

The organic layer is dried over a suitable drying agent (e.g., anhydrous magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield this compound.

-

Further purification can be achieved by vacuum distillation.

Catalytic hydrogenation offers an alternative route with potentially higher yields.

-

Catalyst: Palladium on carbon (Pd/C)

-

Conditions: H₂ gas at 50-100 psi and 40-60°C

-

Reported Yield: 92-95%

Caption: Reduction of the intermediate aldehyde to this compound.

Comparative Synthesis Data

| Method | Reagents | Solvent | Temperature | Reported Yield | Purity |

| Alkylation | 3-methylbenzyl bromide, isobutyraldehyde, NaOH, TBAB | Toluene | 70 °C | Moderate | - |

| Reduction (Borohydride) | 2,2-dimethyl-3-(3-methylphenyl)propanal, NaBH₄ | Isopropanol | 20 °C | 85-90% | - |

| Reduction (Hydrogenation) | 2,2-dimethyl-3-(3-methylphenyl)propanal, H₂, Pd/C | - | 40-60 °C | 92-95% | ≥98% (after distillation) |

Spectroscopic Data for this compound

Accurate characterization of synthetic products is paramount. Below is a summary of expected spectroscopic data for this compound.

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to aromatic protons, a singlet for the methyl group on the aromatic ring, a singlet for the two methyl groups on the aliphatic chain, a singlet for the benzylic CH₂ group, a singlet for the CH₂OH group, and a broad singlet for the hydroxyl proton. |

| ¹³C NMR | Peaks for the aromatic carbons (including the quaternary carbon attached to the methyl group), the aliphatic quaternary carbon, the two equivalent methyl carbons, the benzylic CH₂ carbon, and the CH₂OH carbon. |

| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol, C-H stretching bands for aromatic and aliphatic protons, and C-O stretching around 1050 cm⁻¹. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of this compound (178.27 g/mol ). |

Experimental Workflow Overview

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

This compound remains a commercially important fragrance ingredient due to its desirable olfactory properties and the efficiency of its synthetic production. The two-step synthesis involving an alkylation followed by a reduction is a robust and well-established method. For researchers and professionals in drug development and fine chemical synthesis, the methodologies and data presented in this guide provide a comprehensive technical overview for the preparation and characterization of this molecule. Future research may focus on developing even more sustainable and cost-effective synthetic routes, potentially exploring biocatalytic or flow chemistry approaches.

References

- 1. 2,2-Dimethyl-1-(3-methylphenyl)propan-1-one | C12H16O | CID 14250269 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. asianpubs.org [asianpubs.org]

- 4. This compound (CAS 103694-68-4) - Aroma Chemical for Research [benchchem.com]

- 5. Synthesis routes of this compound [benchchem.com]

Physicochemical Properties of 2,2-dimethyl-3-(3-methylphenyl)propanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-dimethyl-3-(3-methylphenyl)propanol, also known by trade names such as Majantol, is a synthetic aroma chemical prized for its fresh, floral scent reminiscent of lily of the valley.[1] While its primary application lies within the fragrance industry, a thorough understanding of its physicochemical properties is essential for its proper handling, formulation, and for exploring potential applications in other fields, including pharmaceuticals and agrochemicals where it can serve as a chiral building block.[2][3] This technical guide provides a comprehensive overview of the known physicochemical characteristics of 2,2-dimethyl-3-(3-methylphenyl)propanol, details on experimental protocols for their determination, and a visualization of its synthesis pathway.

Core Physicochemical Data

A summary of the key quantitative physicochemical properties of 2,2-dimethyl-3-(3-methylphenyl)propanol is presented in the table below for ease of reference and comparison.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [1][3][4] |

| Molecular Weight | 178.27 g/mol | [1][3] |

| Appearance | Colorless to light yellow liquid or crystalline mass | [1] |

| Odor | Fresh floral, lily of the valley, linden blossom | [1] |

| Melting Point | 22 °C | [1] |

| Boiling Point | 74–76 °C at 0.013 kPa | [1] |

| Density | 0.960 g/cm³ (at 25 °C) | [1] |

| Refractive Index | 1.515–1.518 (at 20 °C) | [1] |

| Solubility | Sparingly soluble in water. Soluble in alcohol. | [2][5] |

| pKa (Predicted) | 15.13 ± 0.10 | [2] |

| Log P (Octanol-Water Partition Coefficient) | 3.07 (at 20°C) | [1] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of 2,2-dimethyl-3-(3-methylphenyl)propanol are not extensively published. However, the following are standardized methodologies that are broadly applicable to organic compounds of this nature.

Melting Point Determination

The melting point of 2,2-dimethyl-3-(3-methylphenyl)propanol can be determined using the capillary method with a melting point apparatus.[6][7][8]

-

Apparatus: Mel-Temp apparatus or similar, capillary tubes, thermometer.

-

Procedure:

-

A small, finely powdered sample of the crystalline solid is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[8][9]

-

The capillary tube is placed in the heating block of the melting point apparatus along with a calibrated thermometer.[6][9]

-

The sample is heated at a steady and slow rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[6]

-

The temperature range is recorded from the point at which the first drop of liquid appears to when the entire sample has melted into a clear liquid.[8] For a pure substance, this range should be narrow.

-

Boiling Point Determination

The boiling point at reduced pressure is reported for this compound. A standard method for determining the boiling point of a small quantity of liquid is the Thiele tube method.[10][11]

-

Apparatus: Thiele tube, thermometer, small test tube, capillary tube (sealed at one end), heating oil, and a heat source.[10]

-

Procedure:

-

A small amount of the liquid sample (a few milliliters) is placed in a small test tube.[12]

-

A capillary tube, sealed at one end, is inverted and placed into the test tube with the liquid.

-

The test tube is attached to a thermometer and immersed in a Thiele tube filled with a high-boiling point oil.

-

The Thiele tube is gently heated, and as the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.[10][12]

-

Heating is stopped, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.[10]

-

The atmospheric pressure should also be recorded.

-

Solubility Determination

The solubility of 2,2-dimethyl-3-(3-methylphenyl)propanol in water can be determined following the OECD Guideline 105 (Water Solubility).[2][5][13][14]

-

Apparatus: Flasks with stoppers, constant temperature bath, analytical balance, and a suitable analytical instrument (e.g., GC-MS, HPLC).

-

Procedure (Flask Method):

-

An excess amount of the substance is added to a known volume of water in a flask.

-

The flask is agitated in a constant temperature bath (e.g., 20 °C) until equilibrium is reached.[13]

-

The solution is then centrifuged or filtered to remove undissolved substance.[13]

-

The concentration of the substance in the aqueous solution is determined using a suitable analytical method.[13]

-

Spectroscopic Analysis

a) Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of the molecule.

-

Sample Preparation:

-

Acquisition:

-

The NMR tube is placed in the spectrometer.

-

¹H and ¹³C NMR spectra are acquired. Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing.[17]

-

b) Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation:

-

Acquisition:

-

The salt plates are placed in the sample holder of the IR spectrometer.

-

The IR spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

-

Synthesis Workflow

2,2-dimethyl-3-(3-methylphenyl)propanol is synthesized from its corresponding aldehyde, 2,2-dimethyl-3-(3-methylphenyl)propanal. A common synthetic route involves the alkylation of isobutyraldehyde (B47883) with 3-methylbenzyl chloride, followed by the reduction of the resulting aldehyde.[21]

Caption: Synthesis of 2,2-dimethyl-3-(3-methylphenyl)propanol.

Safety and Handling

While a comprehensive safety profile is not available, general laboratory safety precautions should be observed when handling 2,2-dimethyl-3-(3-methylphenyl)propanol. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 2. oecd.org [oecd.org]

- 3. Page loading... [guidechem.com]

- 4. 2,2-DIMETHYL-3-(3-METHYLPHENYL) PROPANOL [healthcosmeticingredients.com]

- 5. Water Solubility | Scymaris [scymaris.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. thinksrs.com [thinksrs.com]

- 8. cdn.juniata.edu [cdn.juniata.edu]

- 9. byjus.com [byjus.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. byjus.com [byjus.com]

- 13. filab.fr [filab.fr]

- 14. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 15. NMR Sample Preparation [nmr.chem.umn.edu]

- 16. orgchemboulder.com [orgchemboulder.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. orgchemboulder.com [orgchemboulder.com]

- 19. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. asianpubs.org [asianpubs.org]

Majantol: A Technical Guide to its Olfactory Properties and Scent Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Majantol®, with the chemical name 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol, is a synthetic aroma chemical renowned for its distinct floral scent, primarily reminiscent of lily of the valley (muguet).[1][2][3][4] This technical guide provides an in-depth overview of the olfactory properties, scent profile, and associated experimental methodologies related to this compound. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development and fragrance science. While this compound is primarily used in the fragrance industry, its interaction with olfactory receptors makes it a subject of interest for broader research into chemosensory signaling pathways.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for understanding its behavior in various formulations and experimental conditions.

| Property | Value | References |

| CAS Number | 103694-68-4 | [5] |

| Chemical Formula | C₁₂H₁₈O | [6] |

| Molecular Weight | 178.27 g/mol | [4] |

| IUPAC Name | 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol | [3] |

| Appearance | Colorless to pale yellow liquid or solid | [5] |

| Boiling Point | 289 °C | [6] |

| Melting Point | 24 °C | [5] |

| Vapor Pressure | 0.002 mm Hg (at 25°C) | [6] |

Olfactory Properties and Scent Profile

| Olfactory Parameter | Description | References |

| Odor Family | Floral | [3] |

| Odor Profile | Fresh, soft, intensely floral, reminiscent of lily of the valley (muguet), with transparent, light qualities and subtle green and fruity nuances. | [3][4] |

| Strength/Impact | Moderate strength (4/10) and proportional impact in blends (5/10). | [3] |

| Longevity | Lasts > 400 hours on a smelling strip. | [4] |

| Uses | Creation of modern lily of the valley accords, enhancement of white floral compositions. | [3] |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves a two-step process starting from 3-methylbenzyl chloride and 2-methylpropanal.

Experimental Workflow: Synthesis of this compound

Caption: A two-step synthesis process for this compound.

Sensory Panel Evaluation of Fragrance

To qualitatively and semi-quantitatively assess the olfactory properties of a fragrance ingredient like this compound, a trained sensory panel is typically employed.

Experimental Workflow: Sensory Panel Evaluation

Caption: Standard workflow for sensory panel evaluation of a fragrance material.

In-Vitro Olfactory Receptor Activation Assay (cAMP Luminescence Assay)

To identify the specific olfactory receptor(s) that are activated by this compound, a common in-vitro method is a cell-based assay that measures the downstream signaling molecule, cyclic adenosine (B11128) monophosphate (cAMP).

Experimental Workflow: In-Vitro Olfactory Receptor Activation Assay

Caption: Workflow for an in-vitro assay to measure olfactory receptor activation.

Olfactory Signaling Pathway

The perception of odorants like this compound is initiated by their interaction with olfactory receptors (ORs), which are G-protein coupled receptors (GPCRs) located on the surface of olfactory sensory neurons. While the specific receptor for this compound has not been definitively identified in publicly available literature, research on olfactively similar lily-of-the-valley odorants, such as Bourgeonal and Lilial, has implicated the human olfactory receptor hOR17-4 (also known as OR1D2) as a key receptor.[8][9] It is therefore plausible that this compound may also interact with this or a similar receptor.

Upon binding of an odorant, the OR undergoes a conformational change, activating an associated G-protein (typically Gαolf). This initiates a signaling cascade that leads to the production of cyclic adenosine monophosphate (cAMP), which in turn opens ion channels, leading to depolarization of the neuron and the transmission of a signal to the brain.

Hypothesized Olfactory Signaling Pathway for a Lily-of-the-Valley Scent

Caption: A diagram of the potential G-protein coupled olfactory signaling pathway activated by a lily-of-the-valley odorant.

Conclusion

This compound is a well-characterized synthetic aroma chemical with a distinct and commercially significant lily-of-the-valley scent profile. While its qualitative olfactory properties are well-documented, further research is needed to determine its quantitative odor detection threshold and to definitively identify the specific olfactory receptor(s) it activates. The experimental protocols and signaling pathway information provided in this guide offer a robust framework for future investigations into the chemosensory properties of this compound and related fragrance molecules. Such research will not only advance our understanding of olfaction but also has the potential to inform the development of novel fragrance ingredients and therapeutics targeting the olfactory system.

References

- 1. researchgate.net [researchgate.net]

- 2. Agonists of G‑Protein-Coupled Odorant Receptors Are Predicted from Chemical Features - PMC [pmc.ncbi.nlm.nih.gov]

- 3. fraterworks.com [fraterworks.com]

- 4. perfumersworld.com [perfumersworld.com]

- 5. This compound (Sym) - Hekserij [eng.hekserij.nl]

- 6. Perfumers Apprentice - this compound (Symrise) [shop.perfumersapprentice.com]

- 7. ScenTree - this compound® (CAS N° 103694-68-4) [scentree.co]

- 8. sciencedaily.com [sciencedaily.com]

- 9. Evidence for a shape-based recognition of odorants in vivo in the human nose from an analysis of the molecular mechanism of lily-of-the-valley odorants detection in the Lilial and Bourgeonal family using the C/Si/Ge/Sn switch strategy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Putative Mechanism of Action of Majantol in Olfactory Receptors

For Researchers, Scientists, and Drug Development Professionals

Abstract

Majantol, a synthetic fragrance with a characteristic floral, lily-of-the-valley scent, is widely used in the cosmetic and perfume industries.[1][2][3][4][5] Its olfactory perception is initiated through the interaction with olfactory receptors (ORs), a large family of G-protein coupled receptors (GPCRs).[1] This technical guide delineates the putative mechanism of action of this compound at the molecular level, based on the well-established principles of olfactory signal transduction. While direct quantitative data for this compound's interaction with specific ORs is not publicly available, this document provides a comprehensive framework for its investigation. It details the canonical signaling cascade initiated by odorant binding, presents standardized experimental protocols for the heterologous expression and functional characterization of ORs, and offers a template for the quantitative analysis of such interactions. This guide is intended to serve as a valuable resource for researchers in the fields of olfaction, pharmacology, and fragrance development.

Introduction to this compound and Olfactory Receptors

This compound, chemically known as 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol, is a synthetic aroma chemical prized for its fresh and floral scent profile.[2][3][5] Like all odorants, the perception of this compound's scent begins with its interaction with olfactory receptors (ORs) located in the cilia of olfactory sensory neurons in the nasal epithelium.

ORs constitute the largest superfamily of GPCRs in the human genome, with approximately 400 functional receptors. Each OR is capable of recognizing a specific set of odorant molecules, and the combinatorial activation of these receptors by a single odorant creates a unique neural code that the brain interprets as a distinct smell. While many ORs have been "deorphanized" (i.e., their activating ligands have been identified), the specific receptor(s) that bind this compound have not been definitively reported in publicly accessible literature.[1][6][7][8][9]

Based on the structural similarities of this compound to other known floral-aldehydic odorants, it is hypothesized to interact with a subset of ORs that recognize these chemical motifs. The human olfactory receptor OR1A1 is a broadly-tuned receptor known to be activated by a wide variety of odorants, including those with floral and citrus notes, making it a plausible candidate for interaction with this compound.[10][11][12][13]

The Canonical Olfactory Signaling Pathway

The binding of an odorant molecule, such as this compound, to an olfactory receptor initiates a rapid and complex intracellular signaling cascade. This process transduces the chemical signal of the odorant into an electrical signal that is transmitted to the brain. The key steps in this pathway are illustrated below.

References

- 1. Deorphanization and characterization of human olfactory receptors in heterologous cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Deorphanization of Olfactory Trace Amine-Associated Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Deorphanization of Olfactory Trace Amine-Associated Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The state of the art of odorant receptor deorphanization: A report from the orphanage - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid Deorphanization of Human Olfactory Receptors in Yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Broadly Tuned Odorant Receptor OR1A1 is Highly Selective for 3-Methyl-2,4-nonanedione, a Key Food Odorant in Aged Wines, Tea, and Other Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Exploring Linear mono-, bis- and tris-Acetylene Containing Agonists of the Human Olfactory Receptor OR1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Machine Learning Assisted Approach for Finding Novel High Activity Agonists of Human Ectopic Olfactory Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. sciencedaily.com [sciencedaily.com]

- 12. researchgate.net [researchgate.net]

- 13. biomedres.us [biomedres.us]

Spectroscopic and Synthetic Profile of Majantol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Majantol (2,2-dimethyl-3-(3-methylphenyl)propan-1-ol), a widely used fragrance ingredient. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols for its synthesis and characterization.

Core Spectroscopic Data

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. While a complete set of publicly available raw spectra is limited, data has been compiled from various sources to provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR Data:

A ¹H NMR spectrum of this compound was recorded in deuterated dimethyl sulfoxide (B87167) (dmso-d6). The chemical shifts (δ) are reported in parts per million (ppm).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.20-6.90 | br m | 5H | Ar-H |

| 5.80 | br s | 2H | CH OH and OH |

| 4.35 | s | 3H | N⁺-CH ₃ (from complex) |

| 3.60 & 3.30 | 2xd | 2H | OCH ₂ (diastereotopic) |

| 2.65 | m | 2H | Ar-CH ₂ |

| 2.30 | s | 3H | Ar-CH ₃ |

| 0.90 | 2xs | 6H | C(CH ₃)₂ |

Data sourced from Gunaratne et al., 2015.

¹³C NMR Data:

| Predicted Chemical Shift (ppm) | Carbon Type |

| ~138 | Quaternary Aromatic (C-CH₃) |

| ~137 | Quaternary Aromatic (C-CH₂) |

| ~128-126 | Aromatic CH |

| ~70 | CH₂OH |

| ~48 | CH₂ |

| ~36 | Quaternary C(CH₃)₂ |

| ~24 | C(CH₃)₂ |

| ~21 | Ar-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for this compound are:

| Wavenumber (cm⁻¹) | Bond Vibration | Functional Group |

| ~3300 (broad) | O-H stretch | Alcohol |

| ~3050-3000 | C-H stretch | Aromatic |

| ~2960-2870 | C-H stretch | Aliphatic |

| ~1600, ~1490 | C=C stretch | Aromatic Ring |

| ~1050 | C-O stretch | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 178.27 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 178. The fragmentation pattern would likely involve the loss of water (M-18), the loss of a methyl group (M-15), and cleavage of the bond between the aromatic ring and the propanol (B110389) side chain.

Experimental Protocols

Synthesis of this compound

This compound can be synthesized via a two-step process starting from 3-methylbenzyl chloride.

Step 1: Alkylation

3-methylbenzyl chloride is reacted with 2-methylpropanal in the presence of a phase-transfer catalyst, such as tetrabutylammonium (B224687) iodide, under basic conditions. This reaction forms the intermediate aldehyde, 2,2-dimethyl-3-(3-methylphenyl)propanal.

Step 2: Reduction

The resulting aldehyde is then reduced to the corresponding primary alcohol, this compound, using a reducing agent like sodium borohydride (B1222165) (NaBH₄).

A detailed experimental protocol for a similar synthesis is described by Zhang et al. (2012). The general procedure involves:

-

Alkylation: A mixture of the aryl bromide, isobutyraldehyde, and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) in a suitable solvent (e.g., toluene) is treated with powdered sodium hydroxide. The reaction is typically stirred at an elevated temperature (e.g., 70°C) and monitored by Gas Chromatography (GC).

-

Work-up: After the reaction is complete, the solid byproducts are filtered off, and the organic phase is washed with water. The solvent is then removed under reduced pressure.

-

Reduction: The crude aldehyde is dissolved in a suitable solvent (e.g., ethanol) and treated with sodium borohydride.

-

Purification: After the reduction is complete, the reaction mixture is worked up, and the final product, this compound, is purified by fractional distillation.

Spectroscopic Analysis

The characterization of the synthesized this compound would typically involve the following spectroscopic methods:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., Bruker, 400 MHz). Samples are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆), and chemical shifts are referenced to tetramethylsilane (B1202638) (TMS).

-

IR Spectroscopy: IR spectra are obtained using an FT-IR spectrometer. The sample can be analyzed as a thin film between salt plates (NaCl or KBr) or as a solution in a suitable solvent.

-

Mass Spectrometry: Mass spectra are typically acquired using a GC-MS system with an electron ionization (EI) source. The sample is introduced via the gas chromatograph, and the resulting mass spectrum shows the molecular ion and fragment ions.

Visualizations

Synthesis Workflow of this compound

The synthesis of this compound can be visualized as a two-step process.

The Solubility Profile of Majantol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Majantol (2,2-dimethyl-3-(3-methylphenyl)propan-1-ol) is a synthetic aromatic alcohol widely utilized in the fragrance and cosmetic industries. Its physical and chemical properties, particularly its solubility, are critical for formulation development, manufacturing processes, and various research applications. This technical guide provides a comprehensive overview of the current understanding of this compound's solubility in organic solvents. While quantitative data is limited, this document consolidates available information on its physical characteristics and qualitative solubility, alongside a general experimental protocol for solubility determination.

Introduction

This compound, a colorless to pale yellow liquid or solid with a floral, lily-of-the-valley scent, is valued for its stability and versatility in various formulations.[1] A thorough understanding of its solubility is paramount for chemists and formulators to ensure product homogeneity, stability, and performance. This guide aims to provide a detailed summary of this compound's solubility characteristics based on currently available data.

Physicochemical Properties of this compound

A compilation of key physicochemical properties of this compound is presented in Table 1. These properties, particularly the LogP value, indicate a lipophilic nature, suggesting good solubility in nonpolar organic solvents.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈O | [2][3] |

| Molecular Weight | 178.27 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| Boiling Point | 289 °C | [4] |

| Melting Point | 24 °C | [1] |

| LogP | 3.38 | [4] |

| Water Solubility | 265.8 mg/L at 25°C | [5] |

Solubility of this compound

Quantitative Solubility Data

Currently, detailed quantitative solubility data for this compound in a wide range of organic solvents is not extensively available in published literature. The only specific quantitative value found is for its solubility in water.

Table 2: Quantitative Solubility of this compound

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 25 | 265.8 mg/L | [5] |

Qualitative Solubility and Miscibility

Multiple sources describe this compound as having "excellent solubility in organic solvents".[2][3] While specific miscibility data is scarce, this repeated qualitative assessment strongly suggests that this compound is likely miscible with many common organic solvents, particularly alcohols. The term "miscible" implies that the substances will mix in all proportions to form a homogeneous solution.

Table 3: Qualitative Solubility of this compound

| Solvent Class | Description | Reference |

| Organic Solvents | Excellent solubility | [2][3] |

| Alcohol | Soluble |

Experimental Protocol for Solubility Determination

While a specific, detailed experimental protocol for determining the solubility of this compound was not found in the reviewed literature, a general methodology for determining the solubility of a liquid solute in a liquid solvent can be outlined. This protocol is based on the principle of reaching equilibrium between the solute and the solvent.

General Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of a liquid compound in a solvent.

Detailed Methodology

-

Preparation of Materials :

-

Obtain high-purity this compound and the desired organic solvent.

-

Ensure all glassware is clean and dry.

-

-

Sample Preparation :

-

Prepare a series of vials with a known volume or weight of the organic solvent.

-

Incrementally add known amounts of this compound to each vial.

-

-

Equilibration :

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker.

-

Agitate the mixtures for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The visual presence of a separate phase of undissolved this compound indicates a saturated solution.

-

-

Phase Separation :

-

Once equilibrium is reached, allow the vials to stand undisturbed at the constant temperature to allow for phase separation.

-

Carefully extract an aliquot of the supernatant (the saturated solvent phase) without disturbing any undissolved this compound.

-

-

Quantification :

-

Analyze the concentration of this compound in the aliquot using a suitable analytical technique such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with standards of known this compound concentrations will be required for accurate quantification.

-

-

Data Analysis :

-

From the concentration determined in the saturated solution, calculate the solubility of this compound in the specific solvent at the given temperature. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL).

-

Conclusion

This compound is consistently reported to be highly soluble in organic solvents, a characteristic that is crucial for its application in various industries. However, there is a notable lack of specific quantitative solubility data in publicly available literature, with the exception of its solubility in water. For many common organic solvents, it is reasonable to assume high miscibility. To obtain precise solubility values for specific solvent systems, it is recommended that researchers and formulation scientists perform experimental determinations following a standardized protocol as outlined in this guide. Further research to quantify the solubility of this compound in a broader range of organic solvents would be highly beneficial to the scientific and industrial communities.

References

Majantol: A Synthetic Fragrance Compound Not Found in Nature

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Majantol, a synthetic aromatic alcohol, is highly valued in the fragrance industry for its fresh, floral, and transparent lily-of-the-valley scent. This technical guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, and synthesis. Crucially, this document confirms that this compound is not a naturally occurring compound.[1][2][3][4] All available evidence indicates that it is a man-made substance, synthesized for commercial use in cosmetics, perfumes, and other personal care products.[5][6] This guide will detail the common industrial synthesis routes for this compound, presenting the information in a manner accessible to researchers and professionals in drug development and chemical sciences.

Chemical Identity and Physicochemical Properties

This compound is chemically known as 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol.[6][7][8] Its identity is well-established with the CAS number 103694-68-4.[1][6][7][8][9] The compound is a colorless liquid or solid at room temperature, with a melting point around 24°C.[2][7] It is characterized by its floral, lily-of-the-valley, and transparent odor profile.[8][9]

The following table summarizes the key physicochemical properties of this compound:

| Property | Value |

| Molecular Formula | C12H18O[6][7][8][9][10] |

| Molecular Weight | 178.27 g/mol [6][7][10][11] |

| CAS Number | 103694-68-4[1][6][7][8][9] |

| Appearance | Colorless liquid to solid[7][9] |

| Boiling Point | 288 - 290 °C[7] |

| Flash Point | approx. 93 °C[9][10] |

| Refractive Index (n20/D) | 1.516 - 1.520[7][9] |

| Log P | 3.38[5][10] |

Natural Occurrence: Absence in Nature

A thorough review of scientific literature and chemical databases confirms that this compound is not reported to be found in nature.[1][2][3][4] It is a synthetic substance developed to mimic the scent of lily-of-the-valley (Convallaria majalis L.), from which it is difficult to extract a natural essential oil.[12][13] Therefore, there are no known biosynthetic pathways for this compound in any plant, fungus, or other organism.

Chemical Synthesis of this compound

This compound is produced through multi-step chemical synthesis. One common industrial method involves the reaction of 3-methylbenzyl chloride with 2-methylpropanal, followed by the reduction of the resulting aldehyde.[1] An alternative approach involves the bromination of a substituted alkylaromatic compound followed by alkylation.[13]

Experimental Protocol: Synthesis via Alkylation and Reduction

This protocol describes a two-step synthesis of this compound starting from 3-methylbenzyl chloride and isobutyraldehyde (B47883) (2-methylpropanal).

Step 1: Alkylation to form 2,2-dimethyl-3-(3-methylphenyl)propanal

-

Reagents and Materials:

-

3-methylbenzyl chloride

-

Isobutyraldehyde

-

Powered sodium hydroxide (B78521) (NaOH)

-

Tetrabutylammonium (B224687) bromide (as a phase-transfer catalyst)

-

Nitrogen gas atmosphere

-

-

Procedure:

-

A suspension of powdered sodium hydroxide and tetrabutylammonium bromide in toluene is prepared in a reaction vessel under a nitrogen atmosphere and heated to 70°C.

-

A mixture of 3-methylbenzyl chloride and isobutyraldehyde is added dropwise to the heated suspension with vigorous stirring over a period of one hour.

-

The reaction mixture is maintained at 70°C until the reaction is complete, as monitored by gas chromatography (GC).

-

Upon completion, the precipitated sodium bromide and excess sodium hydroxide are filtered off and washed with toluene.

-

The resulting organic phase contains the intermediate aldehyde, 2,2-dimethyl-3-(3-methylphenyl)propanal.

-

Step 2: Reduction to form this compound (2,2-dimethyl-3-(3-methylphenyl)propan-1-ol)

-

Reagents and Materials:

-

2,2-dimethyl-3-(3-methylphenyl)propanal (from Step 1)

-

Sodium borohydride (B1222165) (NaBH4)

-

2N Hydrochloric acid (HCl)

-

Diethyl ether

-

Water

-

2N Sodium hydroxide (NaOH) solution

-

Argon gas atmosphere

-

-

Procedure:

-

A solution of sodium borohydride in isopropanol is prepared under an argon atmosphere at 20°C.

-

The aldehyde obtained from Step 1 is added in small portions to the sodium borohydride solution.

-

The mixture is stirred for 24 hours at 20°C.[11]

-

Excess sodium borohydride is carefully decomposed by the dropwise addition of 2N HCl.[11]

-

The reaction mixture is then transferred to a separatory funnel with diethyl ether and extracted sequentially with water, 2N NaOH solution, and again with water.[11]

-

The organic layer is dried, and the solvent is evaporated to yield the final product, this compound.

-

The following table summarizes the reactants for the reduction step as described in one literature source:[11]

| Reactant | Quantity | Role |

| 2,2-dimethyl-3-(3-methylphenyl)-propionaldehyde | 44 g | Reactant |

| Isopropanol | 150 ml | Solvent |

| Sodium borohydride | 3.8 g | Reducing Agent |

Synthesis Workflow Diagram

The following diagram illustrates the two-step synthesis of this compound.

Caption: Two-step synthesis of this compound from 3-methylbenzyl chloride.

Conclusion

References

- 1. ScenTree - this compound® (CAS N° 103694-68-4) [scentree.co]

- 2. This compound (Sym) - Hekserij [eng.hekserij.nl]

- 3. symrise.com [symrise.com]

- 4. perfumersworld.com [perfumersworld.com]

- 5. This compound (CAS 103694-68-4) - Aroma Chemical for Research [benchchem.com]

- 6. This compound | C12H18O | CID 175948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. chemimpex.com [chemimpex.com]

- 8. Perfumers Apprentice - this compound (Symrise) [shop.perfumersapprentice.com]

- 9. aacipl.com [aacipl.com]

- 10. ScenTree - this compound® (CAS N° 103694-68-4) [scentree.co]

- 11. Synthesis routes of this compound [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. asianpubs.org [asianpubs.org]

Majantol (CAS No. 103694-68-4): A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Majantol®, with the chemical name 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol, is a synthetic aroma chemical prized for its fresh, floral scent reminiscent of lily of the valley.[1] Primarily utilized in the fragrance industry, its biological activity, particularly concerning dermal sensitization, has been the subject of toxicological assessment. This technical guide provides a comprehensive overview of the available scientific data on this compound, including its chemical and physical properties, synthesis, toxicological data from key experimental studies, and its established mechanism of action in skin sensitization. While in-depth data on its specific intracellular signaling pathways and metabolism are limited in the public domain, this document synthesizes the existing knowledge to inform researchers and professionals in drug development and chemical safety assessment.

Chemical and Physical Properties

This compound® is a colorless liquid that may solidify at room temperature.[2] It is structurally related to dimethyl benzyl (B1604629) carbinol but presents a less aldehydic and more aqueous olfactory profile.[3] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 103694-68-4 | [4] |

| Molecular Formula | C₁₂H₁₈O | [4] |

| Molecular Weight | 178.27 g/mol | [4] |

| IUPAC Name | 2,2-dimethyl-3-(3-methylphenyl)propan-1-ol | [5] |

| Synonyms | Benzenepropanol, β,β,3-trimethyl-; Lily propanol | [6] |

| Appearance | Colorless liquid to solid | [6] |

| Melting Point | 24°C (75.2°F) | [2][4] |

| Boiling Point | 289°C (552.2°F) | [4] |

| Flash Point | 93°C (199.4°F) | [4] |

| log P (Octanol-Water Partition Coefficient) | 3.38 | [4] |

| Purity | ≥ 98% | [6] |

Synthesis

This compound® can be synthesized in a two-step process. The synthesis begins with the reaction of 3-methylbenzyl chloride with 2-methylpropanal in the presence of a catalyst such as tetrabutylammonium (B224687) iodide to form an aldehyde intermediate. This intermediate is then reduced using a reducing agent like sodium tetrahydridoborate to yield the final product, this compound®.[7]

A general workflow for the synthesis of this compound is depicted in the diagram below.

Caption: A simplified diagram illustrating the two-step synthesis of this compound.

Toxicological Profile

The safety of this compound has been evaluated through various toxicological studies, primarily focusing on genotoxicity, repeated dose toxicity, and skin sensitization.

Genotoxicity

This compound has been assessed for its genotoxic potential using in vitro and in vivo assays.

-

Bacterial Reverse Mutation Assay (Ames Test): An in vitro Ames test, likely following OECD Guideline 471, was conducted.[7][8] The results indicated that this compound is not mutagenic under the tested conditions.[1]

-

In Vivo Micronucleus Assay: An in vivo micronucleus assay in mice was performed to assess for chromosomal damage. This study also yielded negative results, indicating no significant clastogenic effects.[1]

Repeated Dose Oral Toxicity

A 28-day repeated dose oral toxicity study was conducted in Wistar rats, following a protocol similar to OECD Guideline 407.[1][2] In this study, the No-Observed-Adverse-Effect Level (NOAEL) was determined to be 800 ppm, which corresponds to 58 mg/kg/day.[9] Adverse effects observed at higher doses included increased plasma sodium levels and increased liver and kidney weights.[9]

Table 2: Summary of Toxicological Data for this compound

| Endpoint | Study Type | Result | Reference(s) |

| Genotoxicity | Bacterial Reverse Mutation Assay (Ames Test) | Non-mutagenic | [1] |

| In Vivo Micronucleus Assay (mice) | No clastogenic effects | [1] | |

| Repeated Dose Toxicity | 28-day oral study (rats) | NOAEL: 58 mg/kg/day | [9] |

| Skin Sensitization | Human Patch Testing | Sensitization rates of 0.36–0.76% in European populations | [3] |

| Quantitative Risk Assessment | No Expected Sensitization Induction Level (NESIL): 9900 µg/cm² | [10] |

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are not publicly available. However, the studies were likely performed in accordance with standardized OECD guidelines. The general principles of these guidelines are outlined below.

Bacterial Reverse Mutation Assay (OECD Guideline 471)

This test uses amino-acid requiring strains of Salmonella typhimurium and Escherichia coli to detect point mutations.[8] The principle is that the test substance's ability to cause mutations that revert the bacteria's inability to synthesize an essential amino acid is measured by the number of revertant colonies.[8] The assay is conducted with and without a metabolic activation system (S9 fraction) to mimic mammalian metabolism.[7]

Caption: A diagram showing the general steps of the Ames test for mutagenicity.

Repeated Dose 28-day Oral Toxicity Study (OECD Guideline 407)

This study provides information on the potential health hazards from repeated oral exposure to a substance over 28 days.[1][2] The test substance is administered daily to several groups of rodents at different dose levels.[1] Observations include clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical biochemistry, and histopathological examination of organs.[1][2]

References

- 1. Repeated dose 28 days oral toxicity study in rodents (OECD 407: 2008). - IVAMI [ivami.com]

- 2. oecd.org [oecd.org]

- 3. This compound (CAS 103694-68-4) - Aroma Chemical for Research [benchchem.com]

- 4. ScenTree - this compound® (CAS N° 103694-68-4) [scentree.co]

- 5. This compound | C12H18O | CID 175948 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound (Sym) - Hekserij [eng.hekserij.nl]

- 7. Ames Mutagenicity Testing (OECD 471) [cptclabs.com]

- 8. nib.si [nib.si]

- 9. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

Allergic Potential and Sensitization Mechanism of Majantol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Majantol (β,β,3-trimethyl-benzenepropanol) is a synthetic fragrance ingredient widely used in cosmetics and personal care products for its floral scent. Despite its widespread use, this compound has been identified as a skin sensitizer (B1316253), capable of inducing allergic contact dermatitis in susceptible individuals. This technical guide provides a comprehensive overview of the allergic potential of this compound, detailing quantitative data from key sensitization assays and outlining the experimental protocols used for its assessment. Furthermore, this guide explores the potential underlying sensitization mechanisms, including the Adverse Outcome Pathway (AOP) for skin sensitization and the potential involvement of key cellular signaling pathways.

Allergic Potential of this compound: Quantitative Data

This compound is classified as a weak skin sensitizer. This classification is supported by data from a combination of in vivo and in vitro testing methods. The following tables summarize the available quantitative data on the sensitization potential of this compound.

Table 1: In Vivo Sensitization Data for this compound

| Assay | Species | Vehicle | Endpoint | Result | Potency Classification | Reference |

| Local Lymph Node Assay (LLNA) | Mouse | Not Specified | EC3 (µg/cm²) | >7500 | Weak Sensitizer | [1][2] |

| Human | Human | Not Specified | NESIL (µg/cm²) | 9900 | Weak Sensitizer | [2] |

EC3 (Effective Concentration 3): The concentration of a substance required to produce a threefold increase in lymphocyte proliferation in the draining lymph nodes compared to controls. A higher EC3 value indicates lower potency. NESIL (No Expected Sensitization Induction Level): The maximum concentration of a substance that is not expected to induce skin sensitization in humans.

Table 2: In Vitro Sensitization Data for this compound

| Assay | Principle | Endpoint | Result | Interpretation | Reference |

| Direct Peptide Reactivity Assay (DPRA) | Measures the reactivity of a chemical with synthetic peptides containing cysteine and lysine (B10760008), mimicking protein binding (Key Event 1 of the AOP). | Peptide Depletion (%) | Negative | Low to no direct protein reactivity | [2] |

| human Cell Line Activation Test (h-CLAT) | Measures the upregulation of cell surface markers (CD86, CD54) on a human monocytic cell line (THP-1), indicating dendritic cell activation (Key Event 3 of the AOP). | Upregulation of CD86 and/or CD54 | Positive | Induces dendritic cell activation | [2] |

| KeratinoSens™ | Measures the activation of the Nrf2 pathway in human keratinocytes, indicating cellular stress response (Key Event 2 of the AOP). | Gene induction | Positive | Induces keratinocyte activation | [2] |

Sensitization Mechanism of this compound

The development of skin sensitization is a complex process that can be described by the Adverse Outcome Pathway (AOP). The AOP for skin sensitization consists of four key events:

-

Molecular Initiating Event (MIE): Covalent binding of the chemical (hapten) to skin proteins.

-

Key Event 2: Activation of keratinocytes, leading to the release of pro-inflammatory mediators.

-

Key Event 3: Activation and maturation of dendritic cells (DCs).

-

Key Event 4: T-cell proliferation and differentiation in the draining lymph nodes.

The negative result for this compound in the Direct Peptide Reactivity Assay (DPRA) suggests that it has low to no direct reactivity with proteins.[2] This indicates that this compound may not act as a direct hapten. Instead, it is likely a pro-hapten , meaning it requires metabolic activation within the skin to become a reactive species capable of binding to proteins, or it may act through indirect mechanisms to initiate the sensitization cascade. The positive results in the KeratinoSens™ and h-CLAT assays confirm that this compound is capable of inducing keratinocyte and dendritic cell activation, respectively, which are crucial steps in the sensitization process.[2]

Potential Signaling Pathways Involved in this compound-Induced Sensitization

While direct evidence for this compound's action on specific signaling pathways is limited, the activation of keratinocytes and dendritic cells by chemical sensitizers is known to involve key signaling cascades. The following pathways are proposed as potential mediators of this compound's sensitizing effects.

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Many chemical sensitizers are electrophiles that can induce oxidative stress and activate the Nrf2 pathway in keratinocytes. Activation of Nrf2 leads to the transcription of cytoprotective genes. The positive result for this compound in the KeratinoSens™ assay, which is a reporter gene assay for Nrf2 activation, strongly suggests the involvement of this pathway.

The activation of dendritic cells is a critical step in the initiation of an adaptive immune response. Chemical sensitizers can activate various signaling pathways in DCs, leading to their maturation and the upregulation of co-stimulatory molecules like CD86 and CD54. The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of inflammation and immune responses. Its activation in DCs is a common feature of many sensitizers. The positive h-CLAT result for this compound suggests that it may trigger this pathway.

Experimental Protocols

The following sections provide detailed methodologies for the key assays used to assess the sensitization potential of this compound.

Murine Local Lymph Node Assay (LLNA)

The LLNA is an in vivo method that measures the proliferation of lymphocytes in the draining auricular lymph nodes of mice following topical application of a test substance.

-

Animals: Female CBA/J mice, 8-12 weeks old.

-

Procedure:

-

A minimum of four animals are used per dose group, including a vehicle control group.

-

The test substance is dissolved in a suitable vehicle (e.g., acetone:olive oil 4:1).

-

25 µL of the test substance or vehicle is applied to the dorsal surface of each ear of the mice daily for three consecutive days.

-

On day 5, all mice are injected intravenously with 250 µL of phosphate-buffered saline (PBS) containing 20 µCi of ³H-methyl thymidine (B127349).

-

Five hours after injection, the mice are euthanized, and the draining auricular lymph nodes are excised.

-

A single-cell suspension of lymph node cells is prepared for each mouse.

-

The incorporation of ³H-methyl thymidine is measured by β-scintillation counting and expressed as disintegrations per minute (dpm) per mouse.

-

-

Data Analysis: The stimulation index (SI) is calculated for each group by dividing the mean dpm per mouse in the test group by the mean dpm per mouse in the vehicle control group. A substance is considered a sensitizer if the SI is ≥ 3. The EC3 value is calculated by interpolation from the dose-response curve.

Direct Peptide Reactivity Assay (DPRA)

The DPRA is an in chemico method that quantifies the reactivity of a test substance with synthetic peptides containing either cysteine or lysine.

-

Materials:

-

Synthetic heptapeptide (B1575542) containing cysteine (Ac-RFAACAA-COOH).

-

Synthetic heptapeptide containing lysine (Ac-RFAAKAA-COOH).

-

Test substance (this compound).

-

Acetonitrile and appropriate buffer.

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

-

Procedure:

-

Prepare a solution of the cysteine peptide in phosphate (B84403) buffer and a solution of the lysine peptide in ammonium (B1175870) acetate (B1210297) buffer.

-

Prepare a solution of this compound in acetonitrile.

-

Incubate this compound with each peptide solution at a 1:10 (cysteine) or 1:50 (lysine) molar ratio for 24 hours at 25°C with shaking.

-

Analyze the samples by HPLC to determine the concentration of the remaining, non-depleted peptide.

-

-

Data Analysis: The percentage of peptide depletion is calculated for both cysteine and lysine peptides by comparing the peak area of the peptide in the sample incubated with this compound to the peak area of the peptide in the reference control. The mean of the cysteine and lysine depletion values is used to classify the substance's reactivity.

Human Cell Line Activation Test (h-CLAT)

The h-CLAT is an in vitro method that measures the expression of the co-stimulatory molecules CD86 and CD54 on the surface of THP-1 cells, a human monocytic leukemia cell line, as a surrogate for dendritic cell activation.

-

Cell Line: THP-1 cells.

-

Procedure:

-

Culture THP-1 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 0.05 mM 2-mercaptoethanol, penicillin, and streptomycin.

-

Determine the cytotoxicity of this compound on THP-1 cells using a propidium (B1200493) iodide (PI) staining assay to calculate the CV75 (the concentration that results in 75% cell viability).

-

Expose THP-1 cells to eight different concentrations of this compound (based on the CV75 value) for 24 hours.

-

After incubation, stain the cells with fluorescently labeled antibodies against CD86, CD54, and a corresponding isotype control.

-

Analyze the cells by flow cytometry to measure the mean fluorescence intensity (MFI) of CD86 and CD54.

-

-

Data Analysis: The Relative Fluorescence Intensity (RFI) is calculated for each concentration as follows: RFI = [(MFI of this compound-treated cells - MFI of this compound-treated isotype control) / (MFI of vehicle-treated cells - MFI of vehicle-treated isotype control)] x 100. A substance is classified as positive if the RFI of CD86 is ≥ 150% or the RFI of CD54 is ≥ 200% in at least two of three independent experiments.

Conclusion

References

Majantol: A Technical Overview of its Environmental Fate and Biodegradability

For Researchers, Scientists, and Drug Development Professionals

Introduction: Majantol (CAS No. 103694-68-4), chemically known as β,β,3-trimethyl benzenepropanol, is a synthetic fragrance ingredient valued for its fresh, floral, lily-of-the-valley scent.[1][2] It is a colorless to pale yellow liquid or solid with a melting point of approximately 24°C.[2] As with any chemical intended for widespread use in consumer products, a thorough understanding of its environmental fate and potential impact is crucial. This technical guide provides a comprehensive analysis of the available data on the biodegradability, bioaccumulation potential, and ecotoxicity of this compound.

Environmental Fate and Persistence

The environmental persistence of a substance is a key factor in its overall environmental risk assessment. For this compound, the available data indicates that it is not readily biodegradable, suggesting a potential for persistence in the environment.

Biodegradability:

A key study on the ready biodegradability of this compound was conducted following the OECD 301B guideline (CO2 Evolution Test).[3] This test assesses the potential for a substance to be rapidly and ultimately biodegraded by microorganisms under aerobic conditions. The result of this study showed only 10% biodegradation over the 28-day test period.[3] This is significantly below the 60% threshold required to be classified as "readily biodegradable."[3]

Table 1: Ready Biodegradability of this compound

| Test Guideline | Parameter | Result | Classification | Reference |

| OECD 301B | % Biodegradation (28 days) | 10% | Not Readily Biodegradable | [3] |

This lack of ready biodegradability suggests that this compound may persist in aquatic environments for an extended period, allowing for potential transport and exposure to aquatic organisms.

Mobility in Soil:

Currently, there is a lack of specific experimental data on the soil sorption coefficient (Koc) for this compound. The Koc value is a critical parameter for predicting the mobility of a substance in soil. A high Koc value indicates that the substance is likely to adsorb to soil particles and be less mobile, while a low Koc suggests it may leach into groundwater. Given this compound's Log P value of 3.38, which indicates a moderate degree of lipophilicity, it is anticipated that it would have a tendency to adsorb to the organic matter in soil and sediment, thus limiting its mobility.[4] However, without experimental data, this remains a prediction.

Bioaccumulation Potential

Bioaccumulation is the process by which a substance is absorbed by an organism from water and food at a rate greater than that at which it is lost. The potential for a substance to bioaccumulate is often estimated using its octanol-water partition coefficient (Log P or Log Kow).

This compound has a Log P value of 3.38.[4] This value suggests a moderate potential for bioaccumulation in aquatic organisms. A screening-level prediction for the Bioconcentration Factor (BCF) resulted in a value of 50.69 L/kg.[3] This value is below the threshold of 2000 L/kg that would classify the substance as bioaccumulative. Based on this, the Research Institute for Fragrance Materials (RIFM) concluded that this compound is not considered to be Persistent, Bioaccumulative, and Toxic (PBT) or very Persistent and very Bioaccumulative (vPvB) according to the IFRA Environmental Standards.[3]

Table 2: Bioaccumulation Potential of this compound

| Parameter | Value | Method | Reference |

| Log P | 3.38 | Not Specified | [4] |

| Bioconcentration Factor (BCF) | 50.69 L/kg | Screening-level prediction | [3] |

Ecotoxicity

The ecotoxicity of this compound has been evaluated for fish. The acute toxicity to fish was determined in a 96-hour study with the Zebrafish (Brachydanio rerio) following the OECD 203 guideline.[3]

Aquatic Toxicity:

The results of the acute fish toxicity study showed a 96-hour LC50 (the concentration lethal to 50% of the test organisms) of 9.0 mg/L.[3] This value indicates that this compound is harmful to fish.

Table 3: Acute Ecotoxicity of this compound

| Test Organism | Test Guideline | Endpoint | Value | Classification | Reference |

| Zebrafish (Brachydanio rerio) | OECD 203 | 96-hour LC50 | 9.0 mg/L | Harmful to aquatic life | [3] |

Currently, there is a lack of available experimental data on the acute and chronic toxicity of this compound to aquatic invertebrates (e.g., Daphnia magna) and algae. This data is essential for a comprehensive environmental risk assessment and for the derivation of a robust Predicted No-Effect Concentration (PNEC).

Predicted No-Effect Concentration (PNEC):

Based on the available ecotoxicity data, the Research Institute for Fragrance Materials (RIFM) has derived a PNEC for this compound of 9.0 µg/L.[3] The PNEC is the concentration of a substance below which adverse effects in the ecosystem are not expected to occur. A comparison of the Predicted Environmental Concentration (PEC) with the PNEC for North America and Europe indicated a PEC/PNEC ratio greater than 1, suggesting a potential risk to the aquatic environment.[3]

Experimental Protocols

Detailed experimental protocols for the cited studies are not fully available in the public domain. However, the key studies were conducted following standardized OECD guidelines.

OECD 301B: Ready Biodegradability - CO2 Evolution Test: